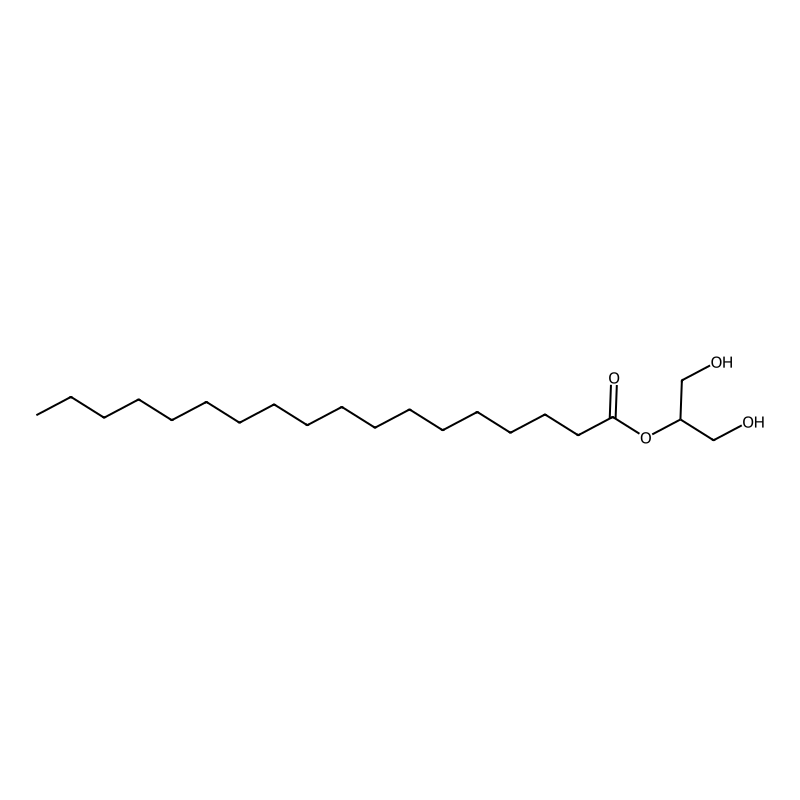2-Stearoylglycerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for Cellular Processes
-Stearoylglycerol serves as a valuable biomarker reflecting metabolic responses within cells. Studies have shown its levels change in response to exposure to hepatotoxicants (liver toxins) and carcinogens (cancer-causing agents) [1]. This makes it a potential tool for monitoring cellular health and detecting potential damage.
[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol
Understanding Cellular Building Blocks
-Stearoylglycerol plays a crucial role in the synthesis of triglycerides and phospholipids, essential components of cell membranes [1, 2]. By studying its involvement in these pathways, researchers gain insights into fundamental cellular processes that maintain cell structure and function.
[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol [2] Source: EvitaChem - Buy 1,3-Dioleoyl-2-stearoylglycerol (EVT-1170225) https://nupco.com/wp-content/uploads/2022/04/Dermatology-Consumables--NPT0044-22--Final-Announcement_Batch-2.pdf
Probing Membrane Structure and Function
The amphiphilic nature of 2-Stearoylglycerol, meaning it has both water-loving and water-hating regions, allows it to interact with biological membranes. Researchers use it to investigate membrane structure and functionality, including protein-lipid interactions within these membranes [1, 2].
[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol [2] Source: EvitaChem - Buy 1,3-Dioleoyl-2-stearoylglycerol (EVT-1170225) https://nupco.com/wp-content/uploads/2022/04/Dermatology-Consumables--NPT0044-22--Final-Announcement_Batch-2.pdf
2-Stearoylglycerol is a 2-monoglyceride characterized by the presence of an octadecanoyl (stearoyl) group attached to the second carbon of the glycerol backbone. Its chemical formula is C21H42O4, and it has a molecular weight of approximately 342.57 g/mol . This compound is structurally related to octadecanoic acid and is classified as a glycerolipid, which plays a significant role in various biological processes.
2-Stearoylglycerol exhibits several biological activities. It has been shown to influence lipid metabolism and has potential implications in cellular signaling pathways. Research indicates that it may play a role in modulating insulin sensitivity and inflammation . Moreover, studies have suggested that 2-stearoylglycerol levels increase in response to stressors such as ionizing radiation, indicating its involvement in cellular stress responses .
The synthesis of 2-stearoylglycerol can be achieved through various methods:
- Chemical Synthesis: This involves the esterification of glycerol with stearic acid under acidic conditions, typically using catalysts such as sulfuric acid.
- Enzymatic Synthesis: Lipases can catalyze the reaction between glycerol and stearic acid, providing a more environmentally friendly approach.
- Hydrogenation Reactions: In certain cases, hydrogenation of specific precursors can yield 2-stearoylglycerol as a product .
2-Stearoylglycerol finds applications across multiple fields:
- Food Industry: Used as an emulsifier and stabilizer in various food products.
- Pharmaceuticals: Acts as an excipient in drug formulations due to its lipid properties.
- Cosmetics: Incorporated into skincare products for its moisturizing properties.
- Research: Utilized in studies investigating lipid metabolism and cellular signaling mechanisms .
Interaction studies involving 2-stearoylglycerol have revealed its potential effects on cellular functions. For instance, research has indicated that it may modulate the activity of certain receptors involved in lipid signaling and inflammation . Additionally, studies have shown that this compound can influence metabolic pathways related to glucose homeostasis, suggesting its role in metabolic disorders.
Several compounds share structural similarities with 2-stearoylglycerol, including:
- 1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of stearic acid at the sn-1 and sn-3 positions.
- Glyceryl Monostearate: A common emulsifier that consists solely of stearic acid linked to glycerol.
- 1-Monostearin: Another monoglyceride where stearic acid is attached to the glycerol backbone but at the sn-1 position.
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Stearoylglycerol | Stearoyl group at sn-2 position | Influences insulin sensitivity |
| 1,2-Dipalmitoyl-sn-glycerol | Palmitic acid at sn-1 and sn-3 positions | Different fatty acid composition |
| Glyceryl Monostearate | Stearic acid at one position | Widely used as an emulsifier |
| 1-Monostearin | Stearic acid at sn-1 position | Commonly used in food applications |








